2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole
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Overview
Description
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dinitrophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole typically involves multi-step organic reactions One common method involves the nitration of 1-methylbenzimidazole to introduce the nitro group at the 5-positionThe reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole involves its interaction with cellular components. The compound can act as a protonophore, disrupting the proton gradient across biological membranes, leading to the collapse of the proton motive force. This results in the inhibition of ATP synthesis and can induce cell death in certain types of cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group and exhibits similar protonophore activity.
1-Methyl-5-nitrobenzimidazole: Similar structure but lacks the dinitrophenyl group.
2,4-Dinitrophenylhydrazine: Used in similar chemical reactions but has different applications.
Uniqueness
2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole is unique due to the combination of its benzimidazole core with both nitro and dinitrophenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Properties
CAS No. |
62033-94-7 |
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Molecular Formula |
C15H11N5O6 |
Molecular Weight |
357.28 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)methyl]-1-methyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C15H11N5O6/c1-17-13-5-4-10(18(21)22)7-12(13)16-15(17)6-9-2-3-11(19(23)24)8-14(9)20(25)26/h2-5,7-8H,6H2,1H3 |
InChI Key |
BIOGRWCKKILLCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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